molecular formula C6H4BrN3O B12865398 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Cat. No.: B12865398
M. Wt: 214.02 g/mol
InChI Key: FQMOKYYXSMWBHS-UHFFFAOYSA-N
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Description

5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one is a brominated heterocyclic compound based on the privileged pyrazolopyrimidinone scaffold, which is of significant interest in medicinal chemistry and drug discovery research . This core structure is a key precursor for the synthesis of diverse pharmacologically active molecules, particularly in the development of novel antitubercular agents and protein kinase inhibitors . The bromine atom at the 5-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create extensive libraries for structure-activity relationship (SAR) studies . The scaffold's tautomeric properties have been confirmed by X-ray crystallography, which shows a dominant keto tautomer form that is crucial for its specific interactions in biological systems . Researchers value this compound for exploring new mechanisms of action against Mycobacterium tuberculosis, as related pyrazolopyrimidinones have demonstrated potent activity by targeting pathways distinct from existing tuberculosis treatments . Furthermore, this chemical series shows promising application in targeted cancer therapy research, acting as a potent framework for designing inhibitors of critical kinases such as CK2, EGFR, and B-Raf . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

InChI

InChI=1S/C6H4BrN3O/c7-5-3-4-1-2-8-10(4)6(11)9-5/h1-3H,(H,9,11)

InChI Key

FQMOKYYXSMWBHS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC(=O)N2N=C1)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 6h Pyrazolo 1,5 C Pyrimidin 7 One and Its Precursors

Established Synthetic Pathways for Pyrazolo[1,5-c]pyrimidin-7-one Derivatives

The construction of the pyrazolo[1,5-c]pyrimidine (B12974108) ring system is less common than its pyrazolo[1,5-a]pyrimidine (B1248293) isomer. However, established methods provide a reliable route to this specific heterocyclic core, primarily through the cyclocondensation of carefully selected precursors.

Cyclocondensation Reactions of Key Building Blocks

The foundational method for synthesizing the 6H-pyrazolo[1,5-c]pyrimidine skeleton involves the cyclocondensation of 1,5-diarylpent-1-yne-3,5-diones with thiosemicarbazide (B42300). journalagent.com This reaction serves as a convenient and effective pathway to produce 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones, which are critical intermediates. journalagent.com The thione functionality can then be converted to the corresponding pyrimidin-7-one.

The reaction of the pyrimidine-7-thiones with alkaline hydrogen peroxide leads to the formation of the desired 6H-pyrazolo[1,5-c]pyrimidin-7-ones. journalagent.commedicaljournal-ias.org This two-step process, involving initial cyclization to the thione followed by oxidation, represents a key pathway to the pyrimidinone core. journalagent.commedicaljournal-ias.org

One-Pot Synthetic Strategies for Pyrazolo[1,5-c]pyrimidin-7-one Scaffolds

While multi-component, one-pot reactions are extensively used for the synthesis of the more common pyrazolo[1,5-a]pyrimidine isomers, specific one-pot strategies for the pyrazolo[1,5-c]pyrimidin-7-one scaffold are not as widely documented in the literature. nih.govnih.gov The primary established route remains the sequential cyclocondensation and subsequent oxidation as described above. journalagent.com

Approaches for Regioselective Bromination at the C5 Position of the Pyrazolo[1,5-c]pyrimidin-7-one Nucleus

Achieving regioselective bromination is crucial for synthesizing the target compound. This can be approached by either brominating a precursor molecule before the final ring-closing reaction or by direct bromination of the fully formed pyrazolo[1,5-c]pyrimidin-7-one nucleus.

Pre-cyclization Bromination of Pyrimidine (B1678525) or Pyrazole (B372694) Precursors

A theoretical approach to the target molecule involves the synthesis of a brominated precursor which is then cyclized. This strategy relies on building the heterocyclic system with the bromine atom already in place.

For instance, methods exist for the synthesis of 5-brominated pyrimidines, which could potentially serve as building blocks. One such method involves the one-step reaction of 2-bromomalonaldehyde (B19672) with various amidine compounds to yield 5-bromo-2-substituted pyrimidines. google.com Another route starts from 5-bromo-2,4-dichloropyrimidine, which can undergo further reactions to build more complex structures. nih.gov These brominated pyrimidine derivatives could, in principle, be used in subsequent reactions to form the fused pyrazole ring, thereby constituting a pre-cyclization bromination pathway.

Table 1: Examples of Pre-cyclization Bromination Strategies for Pyrimidine Synthesis
Starting Material(s)Brominating/Key ReagentProductReference
2-Bromomalonaldehyde, Amidine HClAcetic Acid5-Bromo-2-substituted pyrimidine google.com
Dibromodifuranone, FormamideBoron Trioxide5-Bromopyrimidine chemicalbook.com
5-Bromo-2,4-dichloropyrimidineVarious NucleophilesSubstituted 5-bromopyrimidines nih.gov

Post-cyclization Electrophilic Bromination of Pyrazolo[1,5-c]pyrimidin-7-one

This approach involves the direct bromination of the pre-formed pyrazolo[1,5-c]pyrimidine ring system. Research in this area has focused on the thione analogue, which can later be converted to the desired pyrimidinone.

The direct electrophilic bromination of 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones has been successfully demonstrated. journalagent.commedicaljournal-ias.org The reaction of these thiones with one molar equivalent of bromine in a solvent such as chloroform (B151607) at room temperature results in mono-bromination. journalagent.com This reaction proceeds regioselectively to yield the corresponding 3-bromo derivatives. journalagent.com While this demonstrates the feasibility of post-cyclization bromination on the pyrazolo[1,5-c]pyrimidine core, the literature specifies substitution at the C3 position of the pyrazole ring, rather than the C5 position of the pyrimidine ring. journalagent.com

Further treatment of the 3-bromo-7-thione product with alkaline hydrogen peroxide would yield the 3-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one. journalagent.commedicaljournal-ias.org

Table 2: Post-cyclization Bromination of 2,5-Diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones
Starting MaterialReagentSolventConditionsProductReference
5-Aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneBromine (1 molar equiv.)ChloroformRoom Temperature3-Bromo-5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione journalagent.com
5-Aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thioneBromine (2 molar equiv.)Acetic Acid (reflux)Reflux3,4-Dibromo Ketones journalagent.com

Advanced Synthetic Techniques Applicable to 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, aiming to improve efficiency, yield, and environmental footprint.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and increasing yields compared to conventional heating methods. bohrium.comnih.gov The synthesis of the pyrazolopyrimidine core is well-suited to this technology.

One-pot microwave-assisted methods have been established for synthesizing substituted pyrazolo[1,5-a]pyrimidinones. nih.gov These protocols can offer superior performance in terms of both yield and reaction time, which is attributed to the higher temperatures and pressures achievable in sealed microwave reactors. nih.gov For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines has been achieved in a one-pot, two-step process involving a Pd-catalyzed direct C-H arylation followed by saponification-decarboxylation, all under microwave irradiation. rsc.orgrsc.org This approach offers advantages of convenient manipulation and short reaction times, with one reported reaction completing in just 30 minutes under microwave heating at 158°C, yielding 81% of the desired product. rsc.org In contrast, conventional heating methods can be significantly slower; a three-component reaction to form a pyrazolo[3,4-d]pyrimidin-4-one under reflux in ethanol (B145695) showed only trace amounts of product after 3 days, whereas microwave irradiation at 160°C for 55 minutes gave an 83% yield. nih.gov

The table below compares conventional and microwave-assisted synthesis for pyrazolopyrimidine derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolopyrimidines

Reaction Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Pyrazolo[3,4-d]pyrimidin-4-one Synthesis 3 days, Traces 55 min, 83% nih.gov
Pyrazolo[1,5-a]pyrimidine Synthesis 48 hours, (Yield not specified for comparison) 0.5 hours, 81% rsc.org

Green Chemistry Approaches in Pyrazolopyrimidine Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazolopyrimidines. nih.govresearchgate.net These approaches focus on the use of environmentally benign solvents, solvent-free conditions, green catalysts, and energy-efficient methods like sonication. researchgate.net

A significant green approach involves the use of ultrasonic irradiation in aqueous media. bme.hubme.hu Researchers have reported the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles with alkynes under ultrasound influence in aqueous ethanol. bme.hubme.hu This method avoids hazardous organic solvents and often leads to good yields. Another key strategy is the use of water as an environmentally friendly solvent, which has been successfully applied in the one-pot synthesis of 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles, noted for its short reaction times and simple workup procedures. researchgate.net

Solvent-free synthesis is another cornerstone of green chemistry. researchgate.net For example, pyrazolo[3,4-d]-pyrimidine-thiones have been synthesized under solvent-free conditions using an ionic liquid as a catalyst, with ultrasonication further accelerating the reaction. researchgate.net These methods not only reduce waste but can also complete reactions in a matter of minutes. researchgate.net

The following table summarizes various green chemistry approaches used in the synthesis of pyrazolopyrimidines.

Table 3: Overview of Green Chemistry Approaches in Pyrazolopyrimidine Synthesis

Green Approach Specific Method Key Advantages Reference
Alternative Energy Source Ultrasonic Irradiation Reduced environmental impact, good yields. bme.hubme.hu
Green Solvent Reaction in Water/Aqueous Ethanol Environmentally friendly, short reaction times, simple workup. bme.huresearchgate.net
Solvent-Free Conditions Ionic Liquid Catalysis with Ultrasonication Avoids hazardous solvents, rapid reaction times (<7 min). researchgate.net

Chemical Reactivity and Transformation Pathways of 5 Bromo 6h Pyrazolo 1,5 C Pyrimidin 7 One

Reactivity at the C5-Bromo Position of 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one

The bromine atom at the C5 position of the pyrimidine (B1678525) ring is a key functional group that enables numerous chemical transformations. This position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing pathways to a wide array of derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C5-bromo group on the electron-deficient pyrazolo[1,5-c]pyrimidin-7-one core is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction allows for the direct replacement of the bromine atom with various nucleophiles. Research indicates that the bromine atom can be displaced by nucleophiles such as amines and thiols to generate new C-N and C-S bonds, respectively smolecule.com.

While specific studies on this compound are limited, the reactivity of the analogous pyrazolo[1,5-a]pyrimidine (B1248293) scaffold provides strong precedent. In this related system, the C5 and C7 positions are known to be electrophilic and readily undergo SNAr reactions with a range of nucleophiles including aromatic amines, alkylamines, cycloalkylamines, and alkoxides nih.gov. In some instances, activation of the lactam function at an adjacent position with reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) can facilitate the nucleophilic substitution at C5 by amines and thiols on related pyrimidinone cores mdpi.com. This suggests that the C5 position of this compound is a prime target for introducing diverse functional groups via SNAr pathways.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The C5-bromo substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly effective for creating C-C bonds at the C5 position. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a prominent example. Although specific examples for this compound are not extensively documented, detailed studies on the isomeric 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one system demonstrate the feasibility and efficiency of this transformation rsc.orgresearchgate.net.

By analogy, the Suzuki-Miyaura coupling of this compound would be expected to proceed efficiently. In these reactions, a palladium catalyst, often in conjunction with a specialized phosphine (B1218219) ligand like XPhos, facilitates the coupling with a variety of aryl and heteroaryl boronic acids mdpi.comrsc.org. This methodology allows for the synthesis of a diverse library of C5-arylated and C5-heteroarylated pyrazolo[1,5-c]pyrimidin-7-ones rsc.org.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on an Analogous Bromo-Pyrazolopyrimidinone System

Reactant Coupling Partner Catalyst System Base Solvent Yield Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylboronic acid XPhosPdG2 / XPhos K₃PO₄ Toluene/H₂O Good to Excellent rsc.orgresearchgate.net
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 2-Furylboronic acid XPhosPdG2 / XPhos K₃PO₄ Toluene/H₂O Good rsc.org

Other palladium-catalyzed reactions like the Sonogashira and Heck couplings are also plausible. The Sonogashira reaction couples terminal alkynes with aryl halides nih.gov. Precedent exists for successful Sonogashira coupling at the C5 position of other pyrimidine systems, such as pyrimidine nucleotides nih.gov. The Heck reaction involves the coupling of an aryl halide with an alkene, and it is a widely used method for C-C bond formation with aryl bromides organic-chemistry.orgnih.gov. These reactions would further expand the synthetic utility of this compound, allowing for the introduction of alkynyl and vinyl functionalities at the C5 position.

Electrophilic Substitution Reactions on the Pyrazolo[1,5-c]pyrimidin-7-one Core of this compound

In addition to reactions at the C5-bromo position, the pyrazolo[1,5-c]pyrimidin-7-one scaffold itself can undergo electrophilic substitution, allowing for further functionalization of the heterocyclic core.

Further Halogenation (e.g., Bromination at C3, C4, or C6)

The pyrazolo[1,5-c]pyrimidin-7-one nucleus is susceptible to further halogenation. Studies on the closely related 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones show that electrophilic bromination occurs readily journalagent.com. Treatment with one molar equivalent of bromine in chloroform (B151607) leads to regioselective bromination at the C3 position of the pyrazole (B372694) ring. Employing double the molar amount of the halogenating agent can result in di-substitution, yielding 3,4-dihalo derivatives journalagent.com. This indicates that both the C3 and C4 positions are reactive towards electrophilic halogenation. Additionally, electrophilic substitution at the C6 position has been observed in related, more complex pyrazolo[1,5-c]pyrimidine (B12974108) systems nih.govsemanticscholar.org.

Table 2: Electrophilic Halogenation of Pyrazolo[1,5-c]pyrimidine-7-thione Analogs

Starting Material Reagent (Molar eq.) Solvent Product Reference
5-Aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione Bromine (1) Chloroform 3-Bromo derivative journalagent.com
5-Aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione Bromine (2) Acetic Acid (reflux) 3,4-Dibromo ketone derivative journalagent.com

Nitration Reactions

Nitration of the pyrazolo[1,5-c]pyrimidin-7-one core provides another avenue for functionalization. Research on pyrazolo[1,5-c]pyrimidine-7-thione analogs demonstrates that nitration is a feasible and regioselective transformation journalagent.com. The reaction of 5-p-bromophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidin-7-one with a standard nitrating mixture of nitric and sulfuric acids in acetic acid results in monosubstitution, yielding the corresponding 3-nitro derivative journalagent.com. This reactivity is corroborated by studies on other pyrazolo[1,5-c]pyrimidine derivatives, where nitration also selectively occurs at the C3 position nih.govsemanticscholar.orgdoaj.org. The orientation of substitution can sometimes be influenced by the specific nitrating agent used, as seen in the isomeric pyrazolo[1,5-a]pyrimidine system, though C3 appears to be the most favored position for the [1,5-c] isomer under standard conditions cdnsciencepub.com.

Table 3: Electrophilic Nitration of a Pyrazolo[1,5-c]pyrimidine Analog

Starting Material Reagents Solvent Product Reference

Reactions Involving the Carbonyl Group at C7 and the Bridging Nitrogen (N6)

The presence of the C7-carbonyl group and the adjacent N6-H moiety within the pyrimidine ring creates a reactive lactam system. This functionality is a key site for various chemical transformations.

The conversion of related 2,5-diaryl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones into their corresponding 7-oxo analogues has been successfully achieved. This transformation is typically carried out using an oxidizing agent in an alkaline medium, such as hydrogen peroxide, which selectively converts the thiocarbonyl (C=S) group into a carbonyl (C=O) group, yielding the pyrimidin-7-one core. journalagent.com

The bridging nitrogen atom at the N6 position bears an acidic proton and can be readily functionalized through reactions with various electrophiles. Studies on the analogous 7-thione derivatives demonstrate that the N6 position can be alkylated and acylated under basic conditions. journalagent.com These reactions proceed via deprotonation of the N6-H, followed by nucleophilic attack on the electrophile. It is expected that this compound would undergo similar N-substitution reactions.

Table 1: Representative N-Substitution Reactions on the 6H-Pyrazolo[1,5-c]pyrimidine-7-thione Scaffold Note: These reactions were performed on 5-p-chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione, a structural analogue of the title compound. journalagent.com

Reaction TypeReagentProduct
BenzylationBenzyl chloride6-Benzyl-5-p-chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione
AcetylationAcetyl chloride6-Acetyl-5-p-chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione
BenzoylationBenzoyl chloride6-Benzoyl-5-p-chlorophenyl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione

Functionalization at Other Reactive Sites (e.g., C2, C3, C4) of the this compound Scaffold

The pyrazole ring within the pyrazolo[1,5-c]pyrimidine system is susceptible to electrophilic substitution, offering a pathway for further functionalization. The electronic properties of the fused rings direct incoming electrophiles primarily to the C3 position.

Research on 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones has shown that the C3 position is the principal site for halogenation and nitration. journalagent.com The reaction of these thiones with bromine or iodine monochloride in chloroform results in the smooth formation of the corresponding 3-bromo and 3-iodo derivatives. journalagent.com Similarly, nitration yields the 3-nitro derivative. journalagent.com

Given that the title compound, this compound, already possesses a substituent at the C5 position, the reactivity at other sites is of significant interest. Based on the reactivity patterns of its analogues, the C3 position would be the most likely site for subsequent electrophilic attack. The existing bromo group at C5 may exert some electronic influence, but the inherent reactivity of the C3 position in the pyrazole ring is expected to dominate. There is less evidence for direct functionalization at the C2 and C4 positions in this specific isomer.

Table 2: Electrophilic Substitution Reactions on the Pyrazole Ring of the 6H-Pyrazolo[1,5-c]pyrimidine-7-thione Scaffold Note: These reactions were performed on 5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thiones. journalagent.com

Reaction TypeReagent(s)SolventProduct Description
BrominationBromineChloroform3-Bromo-5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione
IodinationIodine monochlorideChloroform3-Iodo-5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione
DibrominationBromine (2 molar eq.)Chloroform3,4-Dibromo derivative (of the corresponding ketone)
NitrationNitric Acid / Acetic Acid-3-Nitro-5-aryl-2-phenyl-6H-pyrazolo[1,5-c]pyrimidine-7-thione

Structure Activity Relationship Sar Studies and Analogue Design Within the 5 Bromo 6h Pyrazolo 1,5 C Pyrimidin 7 One Class

Influence of Structural Modifications on Molecular Conformation of Pyrazolo[1,5-c]pyrimidin-7-one Derivatives

The three-dimensional conformation of a molecule is critical to its biological function, dictating how it fits into the binding site of a target protein. For the pyrazolo[1,5-a]pyrimidine (B1248293) class, the fused ring system provides a rigid and planar framework that serves as a stable anchor for various substituents. nih.govnih.gov

X-ray crystallography has been an indispensable tool for elucidating the precise solid-state structure of these derivatives. nih.govacs.org Studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones confirmed the dominant tautomeric form, which is crucial as different tautomers can interact uniquely with biological targets. nih.govacs.org For one analogue, single-crystal X-ray diffraction showed that the C=O bond length was consistent with an sp2 hybridized carbonyl group, confirming the 7(4H)-one tautomer as dominant in the crystalline state. nih.gov

Table 1: Conformational Insights from X-ray Crystallography of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Class Key Finding Implication Source(s)
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones Confirmed the dominant 4a tautomer via C=O bond length analysis. Establishes the key structural form for SAR studies and computational modeling. nih.govacs.org
7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine Fused pyrazole (B372694) and pyrimidine (B1678525) rings are essentially planar. The rigid, planar core provides a stable scaffold for substituent orientation. researchgate.net

Design Principles for Modifying the 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one Core

The design of new analogues based on the pyrazolo[1,5-a]pyrimidine core is guided by established SAR principles aimed at enhancing potency, selectivity, and other pharmacological properties. nih.govrsc.org The scaffold's synthetic versatility allows for systematic modifications at nearly all positions (2, 3, 5, 6, and 7), making it an ideal candidate for developing libraries of compounds for screening. nih.govnih.gov

A primary design strategy involves exploring the impact of substituents at different positions on the fused ring system. nih.gov Modifications at the C3, C5, and C7 positions on the pyrimidine ring portion, as well as the C2 and C6 positions on the pyrazole ring, have been shown to be critical for modulating biological activity. nih.govnih.gov For example, in the development of kinase inhibitors, introducing indole (B1671886) derivatives at the C5 position was found to potentially form an additional hydrogen bond with the target enzyme, thereby increasing selectivity. mdpi.com Similarly, attaching a carboxamide group at the C3 position has been shown to significantly enhance inhibitory activity in certain contexts. mdpi.com

Another key principle is the strategic introduction of functional groups to optimize physicochemical properties. For instance, substituents pointing toward the solvent-exposed region of a binding pocket can be modified to improve solubility or other ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comacs.org The use of modern synthetic methods like palladium-catalyzed cross-coupling reactions has greatly expanded the ability to introduce diverse functional groups, enhancing the structural diversity and biological activity of these compounds. nih.govrsc.org

Table 2: Design Strategies for Modifying the Pyrazolo[1,5-a]pyrimidine Scaffold

Position(s) Modification Strategy Intended Outcome Source(s)
C5 and C7 Nucleophilic aromatic substitution with various amines. Explore SAR, enhance binding affinity. nih.gov
C3, C5, C7 Introduction of diverse aryl and heterocyclic groups via cross-coupling. Improve potency and selectivity. nih.govrsc.org
C5 Addition of an indole moiety. Introduce additional hydrogen bonding with the target. mdpi.com
C3 Installation of a carboxamide group. Significantly enhance inhibitory activity. mdpi.com
C7 Modification of solvent-exposed substituents. Improve solubility and ADME properties. acs.org

Strategic Substitutions and their Impact on the Electronic Properties of the Scaffold

The electronic character of the pyrazolo[1,5-a]pyrimidine scaffold is highly sensitive to the nature of its substituents. nih.gov The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at strategic positions can profoundly alter the electron density distribution across the fused rings, which in turn influences the molecule's reactivity and non-covalent interactions with biological targets. nih.gov

For example, studies on the photophysical properties of pyrazolo[1,5-a]pyrimidines have provided direct insight into these electronic effects. It was found that installing EDGs at the C7 position enhances both absorption and emission behaviors due to intramolecular charge transfer (ICT) to or from the fused ring system. Conversely, placing EWGs at the same position leads to low absorption/emission intensities. This demonstrates a clear principle: the electronic properties of the scaffold can be tuned by the appropriate choice of substituents.

In the context of enzyme inhibition, these electronic modifications can affect key interactions. For instance, altering the electron density at the nitrogen atoms of the core can modulate the strength of hydrogen bonds with amino acid residues in a kinase hinge region, a common binding motif for this class of inhibitors. mdpi.com The introduction of a halogen atom, such as the bromine in this compound, imparts a specific electronic and steric character. The bromine atom is electron-withdrawing and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

Table 3: Effect of Substituents on the Electronic Properties of the Pyrazolo[1,5-a]pyrimidine Scaffold

Position Substituent Type Effect on Electronic Properties Consequence Source(s)
C7 Electron-Donating Group (EDG) Increases electron density, facilitates intramolecular charge transfer (ICT). Enhances absorption/emission intensities. nih.gov
C7 Electron-Withdrawing Group (EWG) Decreases electron density, hinders ICT. Lowers absorption/emission intensities. nih.gov
C5 Bromine atom Acts as an electron-withdrawing group. Can participate in halogen bonding, influencing binding affinity. smolecule.com

Bioisosteric Replacements of the Bromo Group and Other Structural Elements

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired characteristic of a compound without significantly changing its chemical structure. arkat-usa.org This approach is widely used to improve potency, selectivity, or pharmacokinetic properties.

For the 5-bromo substituent in this compound, several bioisosteric replacements could be considered based on established principles. Halogens like bromine are often replaced by other groups to modulate lipophilicity, metabolic stability, or binding interactions.

Common Bioisosteres for a Bromo Group:

Other Halogens: Chlorine (Cl) or Fluorine (F) can be used to fine-tune electronegativity and size.

Trifluoromethyl group (CF₃): Often used as a bioisostere for iodine or bromine, it is highly lipophilic and metabolically stable.

Cyano group (CN): Similar in size to a halogen, it is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor.

Beyond the bromo group, other parts of the pyrazolo[1,5-a]pyrimidine scaffold can undergo bioisosteric replacement. Research has shown that the core itself can be considered a bioisostere of a purine (B94841) ring, which explains its frequent success as a kinase inhibitor. arkat-usa.org In one study, a key amide group in a pyrazolo[1,5-a]pyrimidine inhibitor was successfully replaced with a 1,2,4-triazole (B32235) ring. acs.org This substitution maintained the crucial hydrogen bonding interactions with the target protein while improving potency and metabolic stability. acs.org

Table 4: Examples of Bioisosteric Replacements in the Pyrazolo[1,5-a]pyrimidine Class

Original Group/Scaffold Bioisosteric Replacement Rationale / Outcome Source(s)
Amide group 1,2,4-Triazole Maintained key hydrogen bonds; improved potency and metabolic stability. acs.org
Purine Pyrazolo[1,5-a]pyrimidine Mimics the natural ATP ligand for kinases. arkat-usa.org
Bromo group (general) Cyano (CN), Trifluoromethyl (CF₃) To modulate electronics, lipophilicity, and metabolic stability. smolecule.com

Computational and Spectroscopic Characterization of 5 Bromo 6h Pyrazolo 1,5 C Pyrimidin 7 One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for predicting the properties of heterocyclic systems like pyrazolo[1,5-c]pyrimidin-7-ones. These computational methods allow for the detailed examination of molecular geometries, electronic structures, and reactivity descriptors from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For analogues of 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one, DFT calculations, often using the B3LYP method with basis sets like 6-311G(d,p), are employed to determine optimized molecular geometries and various electronic properties. gazi.edu.tr These studies calculate the total energy of the molecule, the distribution of electron density, and the energies of the molecular orbitals, which are fundamental to understanding the molecule's stability and chemical behavior. The electronic structure analysis helps in understanding intramolecular charge transfer and the influence of different substituents on the pyrazolo[1,5-c]pyrimidin-7-one core.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / 2η.

Computational studies on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives provide concrete values for these descriptors, offering a quantitative basis for comparing the reactivity and stability of different analogues. gazi.edu.tr

Table 1: Calculated Quantum Chemical Descriptors for Pyrazolo[1,5-c]pyrimidin-7(1H)-one Analogues (Gas Phase, B3LYP/6-311G(d,p))
ParameterAnalogue 1Analogue 2
EHOMO (eV)-6.195-6.131
ELUMO (eV)-1.845-1.787
Energy Gap (ΔE) (eV)4.3504.344
Chemical Hardness (η)2.1752.172
Electronegativity (χ)4.0203.959
Data derived from studies on 2-methyl-3-acetyl-5-(4-methoxybenzoyl)-6-(4-methoxyphenyl)pyrazolo[1,5-c]pyrimidin-7(1H)-one (Analogue 1) and its 4-methylphenyl counterpart (Analogue 2).gazi.edu.tr

The distribution of the frontier molecular orbitals can be used to predict the most probable sites for chemical reactions. The HOMO density indicates regions susceptible to electrophilic attack, as these are the areas from which electrons are most easily donated. Conversely, the LUMO density highlights regions prone to nucleophilic attack, where the molecule is most likely to accept electrons. For the pyrazolo[1,5-c]pyrimidin-7-one scaffold, computational models can generate electron density maps of the HOMO and LUMO, thereby predicting the regioselectivity of reactions such as halogenation, nitration, or nucleophilic substitution. This predictive power is crucial for designing synthetic pathways and functionalizing the heterocyclic core at specific positions.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide experimental evidence to confirm the structures proposed by synthesis and explored through computation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the characterization of this compound and its analogues.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

1H NMR: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the pyrazolo[1,5-c]pyrimidin-7-one core, distinct signals are expected for the protons on the pyrazole (B372694) and pyrimidine (B1678525) rings. The introduction of a bromine atom at the C5 position would significantly influence the chemical shift of the adjacent proton at C4, typically causing a downfield shift.

13C NMR: Carbon NMR spectra reveal the number of chemically distinct carbon atoms. The carbonyl carbon (C7) of the pyrimidinone ring is expected to have a characteristic downfield chemical shift (typically >160 ppm). The carbon atom bonded to bromine (C5) would also show a specific chemical shift influenced by the halogen's electronegativity.

Studies on substituted pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives have reported chemical shifts that confirm the fused-ring structure. gazi.edu.tr

Table 2: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for a Pyrazolo[1,5-c]pyrimidin-7(1H)-one Analogue
Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
CH3 (at C2)2.49 (s)14.0
CH3 (acetyl at C3)2.53 (s)29.1
C4-H8.11 (s)-
C2-151.7
C7 (C=O)-160.2
C=O (acetyl at C3)-191.7
Data from 2-methyl-3-acetyl-5-(4-methylbenzoyl)-6-(4-methylphenyl)pyrazolo[1,5-c]pyrimidin-7(1H)-one.gazi.edu.tr

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands would include:

N-H Stretch: A sharp or broad absorption band in the region of 3100-3400 cm-1 corresponding to the N-H bond of the pyrazole and/or pyrimidinone ring.

C=O Stretch: A strong, sharp absorption band typically found between 1650-1700 cm-1, characteristic of the amide carbonyl group in the pyrimidinone ring.

C=N and C=C Stretch: Absorptions in the 1500-1650 cm-1 region corresponding to the stretching vibrations of the double bonds within the aromatic heterocyclic system.

C-Br Stretch: A weaker absorption expected in the fingerprint region, typically around 600-700 cm-1.

Experimental IR data for pyrazolo[1,5-c]pyrimidin-7(1H)-one analogues confirm the presence of these key functional groups, aligning with the expected structure. gazi.edu.tr

Table 3: Characteristic IR Absorption Frequencies for Pyrazolo[1,5-c]pyrimidin-7(1H)-one Analogues
Functional GroupVibrational ModeFrequency (cm-1)
N-HStretching3188
C-H (aromatic)Stretching3062
C=O (pyrimidinone)Stretching1685
C=N / C=CStretching1508 - 1606
Data derived from studies on substituted pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives.gazi.edu.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the presence of a bromine atom is a key feature that would produce a characteristic isotopic pattern in the mass spectrum.

Isotopic Pattern Due to Bromine:

A distinctive feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M] and any bromine-containing fragments. This is due to the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. youtube.com Consequently, for a molecule with one bromine atom, two peaks of almost equal intensity will be observed, separated by two mass units (m/z and m/z+2). youtube.com For this compound, this would result in a characteristic M+ and M+2 molecular ion cluster.

General Fragmentation of Pyrazolopyrimidine Analogues:

The fragmentation of the pyrazolopyrimidine core is influenced by the position of the substituents and the specific isomeric form of the ring system. Studies on various pyrazolopyrimidine derivatives provide insight into the expected fragmentation pathways.

For instance, the mass spectra of 1-methyl (or phenyl)-1H-pyrazolo[3,4-d]pyrimidines show that a primary fragmentation pathway involves the elimination of the substituent at the 4-position. jst.go.jp This is followed by the fragmentation of the pyrimidine ring, often through the loss of hydrogen cyanide (HCN). jst.go.jp Another observed pathway involves the migration of the 4-substituent with the loss of a hydrogen radical. jst.go.jp

In the case of pyrimidinethiones and thiazolo[3,2-a]pyrimidines, fragmentation is often initiated by the loss of simple functional groups, followed by the decomposition of the heterocyclic rings. sapub.org For dibromoquinazoline derivatives, which also contain a halogenated pyrimidine ring, the molecular ion peaks are observed in a 1:2:1 ratio for M+4, M+2, and M+, respectively, characteristic of two bromine atoms. researchgate.net

Based on these observations for analogous structures, the fragmentation of this compound would likely begin with the characteristic bromine isotopic pattern for the molecular ion. Subsequent fragmentation could involve the loss of CO from the pyrimidinone ring, followed by the cleavage of the pyrazole and pyrimidine rings, potentially with the loss of small molecules like HCN or N2. The bromine atom itself could also be lost as a radical.

Interactive Data Table: Predicted Major Fragments for this compound

Fragment IonProposed StructureKey Fragmentation Step
[M]+, [M+2]+C6H3BrN4OMolecular ion with bromine isotopic pattern
[M-CO]+, [M-CO+2]+C5H3BrN4Loss of carbon monoxide from the pyrimidinone ring
[M-Br]+C6H3N4OLoss of a bromine radical
[M-CO-HCN]+, [M-CO-HCN+2]+C4H2BrN3Subsequent loss of hydrogen cyanide from the pyrimidine ring

X-ray Diffraction Studies for Solid-State Conformation and Tautomerism

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, X-ray crystallography would be invaluable for confirming its solid-state conformation and investigating potential tautomerism.

Tautomerism in Pyrazolopyrimidinones:

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, an isomer of the title compound's core, has been shown to exist in at least three plausible tautomeric forms. nih.gov X-ray diffraction studies of an analogue in this series unequivocally confirmed that the 4H-keto tautomer is the dominant form in the solid state. nih.gov This was supported by the observed C=O bond length of 1.23 Å, which is consistent with a sp2 hybridized carbonyl group. nih.gov Similar tautomeric possibilities exist for this compound, including the 6H-keto form, a 7-hydroxy tautomer, and potentially a zwitterionic form. X-ray diffraction would be the ideal technique to determine which tautomer is present in the crystalline state.

Solid-State Conformation and Intermolecular Interactions:

The pyrazolo[1,5-a]pyrimidine (B1248293) ring system is generally planar. researchgate.net X-ray diffraction studies on various derivatives have revealed that the crystal packing is often governed by intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net For example, in the structure of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, intermolecular interactions involving the pyrimidine nitrogen and the sulfur of the thienyl group, as well as π–π stacking between the pyrimidine and pyrazole rings, are observed. researchgate.net

In the case of this compound, the presence of the N-H group and the carbonyl oxygen would likely lead to the formation of strong hydrogen bonds in the solid state, potentially forming dimers or extended chains. The bromine atom could also participate in halogen bonding, further influencing the crystal packing.

Interactive Data Table: Crystallographic Data for a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogue

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP21/c nih.gov
C=O Bond Length1.23 ± 0.01 Å nih.gov
Dominant Tautomer4H-keto form nih.gov

Based on a comprehensive review of the available scientific literature, there is insufficient detailed information to generate an article on "this compound" that adheres to the specific mechanistic outline provided.

The vast majority of published research focuses on the isomeric pyrazolo[1,5-a]pyrimidine scaffold. While the synthesis of the parent pyrazolo[1,5-c]pyrimidine (B12974108) ring system has been noted as a novel heterocycle in a doctoral thesis, detailed mechanistic investigations regarding its subsequent functionalization, particularly the synthesis and reaction pathways of the specific "this compound" derivative, are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and thorough analysis of the following requested topics for this specific compound:

Elucidation of Reaction Pathways for Cyclization and Functionalization: Specific pathways for creating the 6H-pyrazolo[1,5-c]pyrimidin-7-one ring and then introducing a bromine atom at the 5-position have not been detailed in the available literature.

Role of Catalysts and Reagents in Promoting Specific Transformations: There is no specific information on the catalysts or reagents used to promote transformations involving this compound.

Factors Governing Regioselectivity and Stereoselectivity in Reactions: Mechanistic studies detailing the factors that would control the specific placement of the bromine at the C5-position or other stereochemical outcomes for this compound are not described in the search results.

Due to the lack of specific data on the mechanistic investigations of this compound, this article cannot be generated as requested.

Future Research Directions in 5 Bromo 6h Pyrazolo 1,5 C Pyrimidin 7 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental benignity. While various methods exist for synthesizing pyrazolopyrimidine cores, future research should focus on developing sustainable and atom-economical routes specifically for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for other pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov Its application could significantly enhance the efficiency of the cyclization steps required to form the core structure.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability. Developing a flow-based synthesis would be a significant step towards the industrial-scale production of this scaffold.

Green Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives, such as deep eutectic solvents (DES), is a promising avenue. ias.ac.in Furthermore, the exploration of biocatalysis or reusable heterogeneous catalysts could minimize waste and environmental impact.

Table 1: Comparison of Synthetic Methodologies for Pyrazolopyrimidine Synthesis

Methodology Conventional Synthesis Potential Sustainable Approach Advantages of Sustainable Approach
Heating Oil bath, heating mantle (hours to days) Microwave irradiation (minutes) nih.gov Reduced reaction time, energy efficiency, higher yields.
Solvents DMF, Toluene, Acetic Acid Deep Eutectic Solvents (DES) ias.ac.in, water, or solvent-free conditions Reduced environmental impact, lower toxicity, easier work-up.
Catalysis Homogeneous acid/base catalysts Heterogeneous catalysts, biocatalysis Catalyst reusability, milder reaction conditions, high selectivity.

| Process | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, and process control. |

Exploration of Under-investigated Reactivity Profiles

The synthetic utility of this compound is largely dependent on its chemical reactivity, which remains poorly characterized. The bromine atom at the 5-position is a prime site for functionalization via modern cross-coupling reactions, offering a gateway to a vast chemical space.

Future investigations should systematically explore:

Palladium-Catalyzed Cross-Coupling Reactions: A thorough investigation of Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings at the C5-position would enable the introduction of diverse aryl, vinyl, alkynyl, amino, and organotin moieties, respectively.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the C5-bromo group towards various nucleophiles (e.g., thiols, amines, alkoxides) should be evaluated to understand the electronic nature of the pyrazolopyrimidine ring and to provide alternative functionalization pathways.

Reactivity of the Pyrimidinone Ring: Beyond the C-Br bond, the reactivity of the bicyclic core itself warrants investigation. This includes N-alkylation or N-arylation at the 6-position and transformations of the C7-carbonyl group to expand the structural diversity of derivatives.

Table 2: Potential Unexplored Reactions for this compound

Reaction Type Reagents/Catalysts Potential Product Significance
Suzuki Coupling Arylboronic acid, Pd catalyst, base 5-Aryl-6H-pyrazolo[1,5-c]pyrimidin-7-one Introduction of diverse aromatic and heteroaromatic groups.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base 5-Alkynyl-6H-pyrazolo[1,5-c]pyrimidin-7-one Access to rigid, linear extensions for probe development.
Buchwald-Hartwig Amination Amine, Pd catalyst, base 5-Amino-6H-pyrazolo[1,5-c]pyrimidin-7-one Formation of C-N bonds, crucial for many biological interactions.

| N-Alkylation | Alkyl halide, base | 6-Alkyl-5-bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one | Modification of solubility and steric properties. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental work. For pyrazolopyrimidine derivatives, computational approaches like molecular docking and QSAR studies have been employed to rationalize biological activity. nih.govresearchgate.net Applying these methods to this compound can accelerate its development.

Future computational studies should focus on:

Density Functional Theory (DFT): Calculations can be used to determine the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This information can predict its reactivity at different sites and shed light on its spectroscopic properties. rsc.org

Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. This would provide a deeper understanding of the under-investigated reactivity profiles mentioned previously and help optimize reaction conditions.

In Silico Property Prediction: Advanced models can predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) for virtual libraries of derivatives, helping to prioritize the synthesis of compounds with drug-like characteristics. mdpi.commdpi.com

Table 3: Application of Computational Tools in this compound Research

Computational Tool Information Gained Impact on Research
Density Functional Theory (DFT) Electronic properties, bond strengths, spectral data. rsc.org Predicts sites of reactivity; aids in structural characterization.
Time-Dependent DFT (TD-DFT) UV-Vis absorption spectra, photophysical properties. Design of fluorescent probes and materials. rsc.org
Molecular Dynamics (MD) Simulations Conformational analysis, interaction with solvents or biomolecules. mdpi.com Understanding binding modes with potential biological targets.

| QSAR and Molecular Docking | Prediction of biological activity, binding affinity. nih.govresearchgate.net | Rational design of potent inhibitors or antagonists. |

Integration with High-Throughput Synthesis and Screening for Scaffold Exploration

To fully explore the potential of the this compound scaffold, particularly in drug discovery, modern high-throughput techniques are indispensable. The combination of automated synthesis and parallel screening allows for the rapid generation and evaluation of large, diverse chemical libraries. elsevierpure.comscispace.com

The strategic integration of these technologies should involve:

Combinatorial Library Design: Using the diverse reactivity of the scaffold (e.g., cross-coupling at C5, alkylation at N6), a virtual combinatorial library can be designed.

Automated Synthesis: Parallel synthesis platforms can be employed to rapidly synthesize hundreds of analogs based on the designed library. This approach has been successfully used for other pyrazolopyrimidine scaffolds. nih.gov

High-Throughput Screening (HTS): The resulting library of compounds can be screened against a wide range of biological targets, such as protein kinases, which are known to be modulated by pyrazolopyrimidine derivatives. mdpi.comnih.gov This allows for the rapid identification of "hit" compounds with desired biological activity, which can then be optimized through further structure-activity relationship (SAR) studies.

Table 4: Hypothetical Workflow for High-Throughput Exploration

Step Action Technology/Method Desired Outcome
1. Library Design Define variation points (R1 at C5, R2 at N6) and select building blocks. Cheminformatics software A virtual library of thousands of unique derivatives.
2. Synthesis Synthesize the designed library in a parallel format. Automated parallel synthesizers A physical library of purified compounds in microtiter plates.
3. Biological Screening Test the library against a panel of biological targets (e.g., kinase panel). High-Throughput Screening (HTS) robotics Identification of "hit" compounds that modulate target activity.

| 4. Data Analysis | Analyze screening data to identify preliminary Structure-Activity Relationships (SAR). | Data analysis software | Prioritized list of hit compounds and scaffolds for further optimization. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-6H-pyrazolo[1,5-c]pyrimidin-7-one?

  • Methodology : Synthesis often involves halogenation or coupling reactions. For example:

  • Direct bromination : Reacting pyrazolo-pyrimidine precursors with brominating agents like N-bromosuccinimide (NBS) in dichloromethane (DCM), yielding ~76% (Method B in ).
  • Functional group interconversion : Use of NaH in DMF with iodomethane for methylation, achieving 88% yield (Method A in ).
  • Dimethylformamide dimethylacetal (DMF-DMA) : Converts amino groups to formamidine derivatives, as shown in for a related brominated pyrrolo-pyrimidine .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Characterization workflow :

  • 1H NMR : Look for characteristic proton signals (e.g., δ 7.51 ppm for H-C(6) in ).
  • UV-Vis : Peaks at 238, 274, and 328 nm (ε values 20,800–9,400) indicate conjugated systems .
  • Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., reports C 42.33% vs. calc. 42.17%) .

Q. What are the recommended storage and handling protocols for brominated pyrazolo-pyrimidines?

  • Guidelines :

  • Store in airtight containers at 2–8°C ( ).
  • Avoid light and moisture to prevent decomposition.
  • Use fume hoods and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can synthetic yields of brominated pyrazolo-pyrimidines be optimized?

  • Critical factors :

  • Solvent choice : DCM (Method B) vs. DMF (Method A) impacts reactivity and purity .
  • Temperature control : Gradual warming from 0°C to RT minimizes side reactions ().
  • Purification : Column chromatography with CH2Cl2/MeOH (95:5) improves purity () .

Q. What strategies enable regioselective functionalization of the pyrazolo-pyrimidine core?

  • Approaches :

  • Electrophilic substitution : Introduce substituents at electron-rich positions (e.g., C-3 or C-5).
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., uses pyridine reflux for azo group introduction) .
  • Protecting groups : Use Boc or acetyl groups to direct reactivity ( discusses functionalization at position 7) .

Q. How should researchers address discrepancies in elemental analysis data?

  • Troubleshooting :

  • Purification : Repeat column chromatography or recrystallization to remove impurities (e.g., reports slight deviations in C/H/N due to residual solvents).
  • Side reactions : Monitor reaction progress via TLC to identify byproducts (e.g., uses TLC with CH2Cl2/MeOH).
  • Alternative characterization : Validate via HRMS or X-ray crystallography (e.g., confirms structures via single-crystal XRD) .

Q. What are the environmental and safety considerations for waste disposal?

  • Best practices :

  • Waste segregation : Store brominated waste separately from organic solvents ( ).
  • Professional disposal : Collaborate with certified waste management services for halogenated compounds ( ).
  • Documentation : Maintain logs of waste composition and handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.